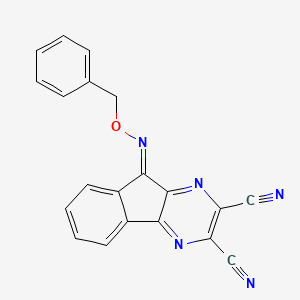

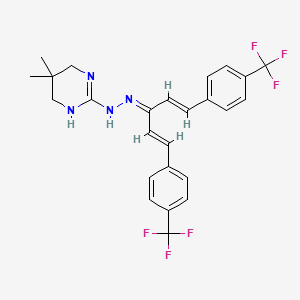

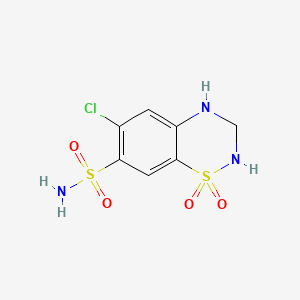

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

Vue d'ensemble

Description

Fluvastatin Methyl Ester is a precursor for Fluvastatin, which is a blocker of the liver enzyme HMG-CoA reductase.

Applications De Recherche Scientifique

Cardiovascular Disease Management

Fluvastatin methyl ester is primarily used in the management of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It functions as an HMG-CoA reductase inhibitor, effectively reducing low-density lipoprotein cholesterol (LDL-C) levels and thus lowering the risk of cardiovascular diseases .

Cancer Research and Therapy

Research has indicated that statins, including fluvastatin, exhibit pro-apoptotic and growth-inhibitory effects on various malignancies. Fluvastatin has been shown to inhibit tumor growth and induce apoptosis in certain cancer cell types, suggesting its potential as an adjunct therapy in cancer treatment .

Enhancing Drug Bioavailability

Fluvastatin’s formulation into nanosuspensions has been studied to enhance its oral bioavailability. This approach aims to improve the drug’s absorption and efficacy in treating hyperlipidemia .

Mécanisme D'action

Target of Action

Fluvastatin methyl ester, also known as (3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate, primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it a key target for controlling cholesterol levels .

Mode of Action

Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By blocking this enzyme, fluvastatin prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This inhibition reduces the production of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular diseases .

Biochemical Pathways

These intermediates are essential for various cellular functions, from cholesterol synthesis to the control of cell growth and differentiation . Therefore, the action of fluvastatin can have wide-ranging effects on cellular biochemistry and physiology.

Pharmacokinetics

Fluvastatin is quickly and almost completely absorbed from the gut. Approximately 95% of a single dose of fluvastatin is excreted via the biliary route, with less than 2% as the parent compound .

Result of Action

The primary result of fluvastatin’s action is a reduction in plasma cholesterol levels, particularly LDL cholesterol . This can help prevent the onset and progression of atherosclerosis, a condition characterized by the buildup of cholesterol-rich plaques in the arteries . By reducing cholesterol levels, fluvastatin can lower the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of fluvastatin can be influenced by various environmental factors. For instance, food intake can slow down the absorption of fluvastatin and reduce its bioavailability . Additionally, certain drugs can interact with fluvastatin and affect its pharmacokinetics and pharmacodynamics . Therefore, the patient’s diet, medication regimen, and overall health status can influence the action, efficacy, and stability of fluvastatin.

Propriétés

IUPAC Name |

methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCZYIUKFAQNLG-DSJWGCTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111963 | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin methyl ester | |

CAS RN |

93957-53-0 | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)

![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)